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molecular formula C11H12BrNO2 B1267400 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS No. 35249-62-8

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Cat. No. B1267400
M. Wt: 270.12 g/mol
InChI Key: PKRKQYZQPMFUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08779122B2

Procedure details

To a mixture of 21 g of 3-(3,4-dimethoxyphenyl)propanenitrile, 10.3 g of sodium acetate and 400 mL of acetic acid there are added 20 g of dibromine in 50 mL of acetic acid. The resulting reaction mixture is stirred overnight and then poured into water and extracted with benzene. The organic phase is washed with aqueous sodium thiosulphate solution and then with water, dried over sodium sulphate and concentrated under reduced pressure. The crude reaction product is purified on a silica column (eluant: benzene), and the product obtained is recrystallised from ethanol to yield 19.3 g of the expected product.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH2:12][C:13]#[N:14])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C([O-])(=O)C.[Na+].[Br:20]Br.O>C(O)(=O)C>[Br:20][C:6]1[CH:7]=[C:8]([O:9][CH3:10])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH2:11][CH2:12][C:13]#[N:14] |f:1.2|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CCC#N
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
WASH
Type
WASH
Details
The organic phase is washed with aqueous sodium thiosulphate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude reaction product
CUSTOM
Type
CUSTOM
Details
is purified on a silica column (eluant: benzene)
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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